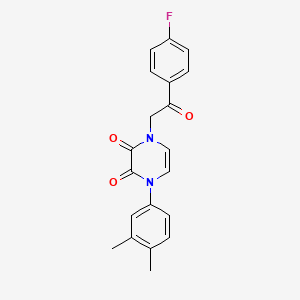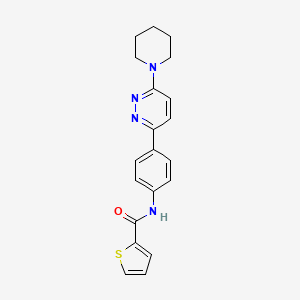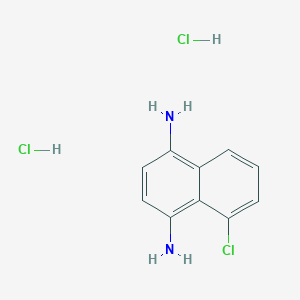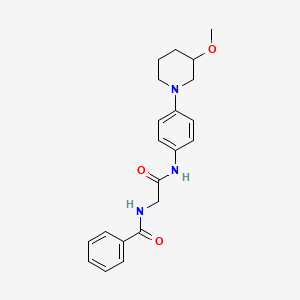
1-(3,4-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of synthesized compounds is often confirmed using single crystal X-ray diffraction studies. For example, the 3D molecular structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using this technique, and the structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the molecular structures of dipyridopyrazinediones have been confirmed by single crystal X-ray structure analysis .
Chemical Reactions Analysis
The reactivity of pyrazine derivatives with various reagents can lead to different outcomes. For instance, the reaction of 5,7-diaryl-1,3-dimethyl-2,4-dioxo-1H,3H-pyrano[4,3-d]pyrimidinium bromides with phenylhydrazines can result in pyrylium ring opening or recyclization to form 1,3-dimethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones depending on the temperature . The 4-fluorophenyl derivative of a synthesized compound has shown remarkable analgesic, antiinflammatory, and antipyretic activities, as well as platelet antiaggregating activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Theoretical calculations like DFT are used to predict properties such as HOMO/LUMO levels, MEP, and Mulliken population analysis, which are then compared to experimental data . For instance, the compound 2,5-di(aryleneethynyl)pyrazine derivatives have been studied for their optoelectronic properties, and their HOMO-LUMO gap has been calculated to be lower than that of related compounds, indicating potential for use in light-emitting devices .
科学的研究の応用
Synthesis and Structural Analysis
Research into pyrazine derivatives often involves the synthesis and characterization of novel compounds with potential applications in material science and pharmacology. For example, the synthesis of various pyrazine-based chromophores and their photophysical properties were studied, demonstrating the potential of these compounds in optoelectronic applications due to their emissive properties and intramolecular charge transfer characteristics (Hoffert et al., 2017). Similarly, derivatives like 2,5-di(aryleneethynyl)pyrazine have been synthesized, showing structural and optoelectronic properties that suggest their utility in light-emitting devices (Zhao et al., 2004).
Biological Applications
While excluding information related to drug use, dosage, and side effects as per the request, it's noteworthy that pyrazine derivatives and related compounds have been explored for their biological activities. For instance, novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for antimicrobial and anti-inflammatory activities, demonstrating the potential of pyrazine-related structures in developing new therapeutic agents (Kendre et al., 2015).
Material Science and Optoelectronics
The synthesis and application of pyrazine derivatives extend to material science, where their unique properties are harnessed for optoelectronic devices. For example, compounds containing pyrazine moieties have been identified as effective electron-transport materials for organic light-emitting devices, showcasing high electron mobilities and contributing to the efficiency of these devices (Huang et al., 2006).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-13-3-8-17(11-14(13)2)23-10-9-22(19(25)20(23)26)12-18(24)15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTGQLYZPKPRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)

![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)


![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)
![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)